

# Application Notes and Protocols for Measuring Neobractatin's Effect on E2F1 Expression

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## Compound of Interest

Compound Name: *Neobractatin*

Cat. No.: *B1193210*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of **Neobractatin**, a natural compound, on the expression of the E2F1 transcription factor, a key regulator of cell cycle progression. The provided information is intended to guide researchers in designing and executing experiments to validate and explore **Neobractatin**'s potential as an anti-cancer agent.

## Introduction

**Neobractatin** (NBT), a caged prenylxanthone isolated from *Garcinia bracteata*, has demonstrated anti-proliferative effects in various cancer cell lines.<sup>[1][2][3][4]</sup> Mechanistic studies have revealed that **Neobractatin** induces cell cycle arrest at both the G1/S and G2/M phases by modulating the expression of key regulatory proteins, including the E2F1 transcription factor.<sup>[1][3][4]</sup> E2F1 is a critical protein for the G1/S transition, and its dysregulation is a common feature in many cancers. Therefore, compounds that can modulate E2F1 expression, such as **Neobractatin**, are of significant interest in cancer drug development.

These notes provide protocols for assessing **Neobractatin**'s impact on E2F1 expression through in vitro and in vivo models.

## Data Presentation

Table 1: In Vitro Cytotoxicity of Neobractatin (NBT)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Neobractatin** in various human cancer cell lines after 48 hours of treatment.

Cell Line	Cancer Type	IC50 (µM)
HeLa	Cervical Cancer	2.51 ± 0.13
A549	Lung Cancer	3.46 ± 0.28
HCT116	Colon Cancer	3.24 ± 0.21
MCF-7	Breast Cancer	4.12 ± 0.33
PC3	Prostate Cancer	5.31 ± 0.45
K562	Leukemia	1.89 ± 0.09
SGC-7901	Gastric Cancer	3.87 ± 0.27
MDA-MB-231	Breast Cancer	2.82 ± 0.43

Data extracted from multiple studies to provide a comprehensive overview.[\[2\]](#)

Table 2: Effect of Neobractatin on Cell Cycle Distribution in Synchronized HeLa Cells

This table illustrates the percentage of synchronized HeLa cells in different phases of the cell cycle after treatment with **Neobractatin** (5 µM).

Treatment	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control (DMSO)	45.3 ± 2.1	40.1 ± 1.8	14.6 ± 1.2
Neobractatin (5 µM)	65.2 ± 3.5	20.5 ± 2.3	14.3 ± 1.5

Data presented here is representative of the findings that NBT causes G1/S arrest in synchronized cells.

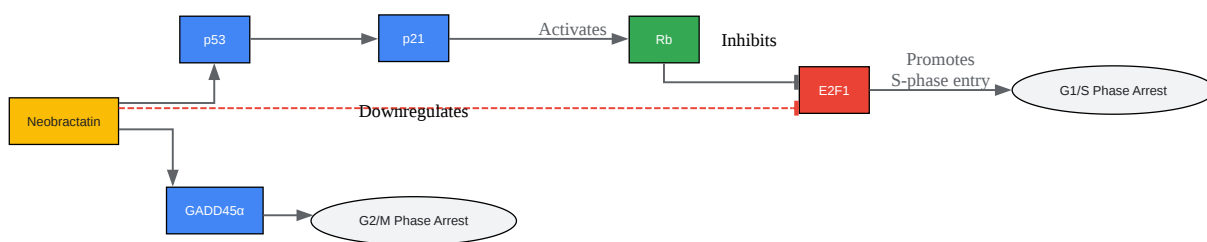
## Table 3: In Vivo Efficacy of Neobractatin in a HeLa Xenograft Model

The following table summarizes the tumor growth inhibition in a HeLa xenograft mouse model following treatment with **Neobractatin**.

Treatment Group	Dosage	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	-	1500 ± 150	-
Neobractatin	20 mg/kg	700 ± 90	53.3
Cisplatin	5 mg/kg	650 ± 85	56.7

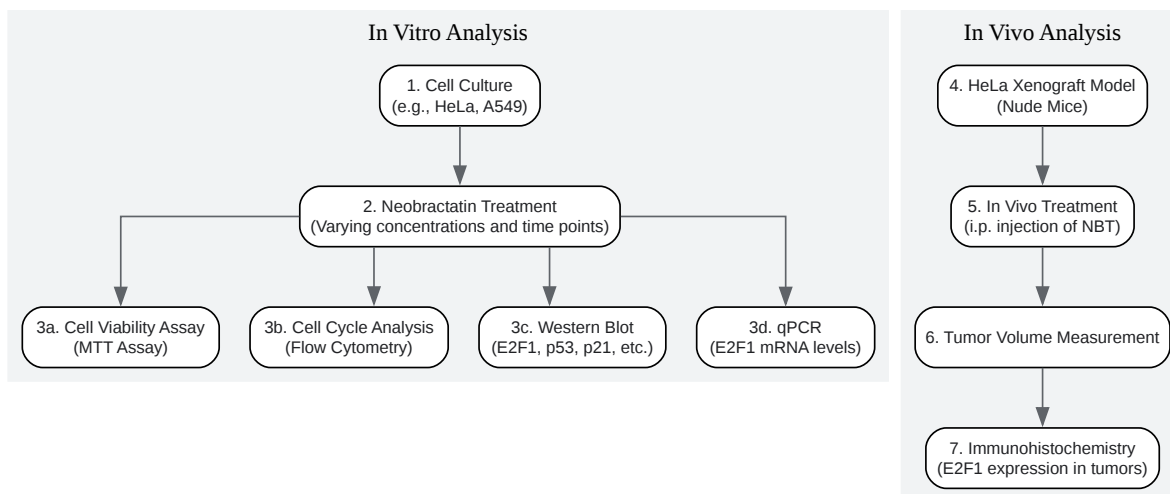
This data demonstrates the in vivo anti-tumor potential of **Neobractatin**.[\[1\]](#)[\[3\]](#)

## Mandatory Visualizations



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Caption: Proposed signaling pathway of **Neobractatin**-induced cell cycle arrest.



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